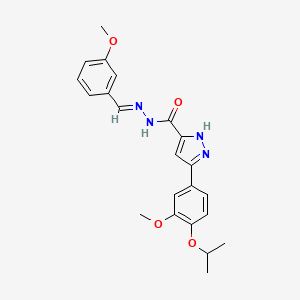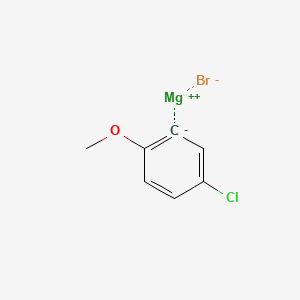
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 5-chloro-4-methylbenzo[d]thiazole with appropriate reagents under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions for large-scale synthesis.
Análisis De Reacciones Químicas
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: This compound has a similar structure but with a furan ring instead of a thiophene ring.
N-(5-(4-bromo-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine: This compound contains a hydrazine group and a furan ring.
N-(6-bromo-4-phenyl-quinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine: This compound has a quinazoline ring and a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Propiedades
IUPAC Name |
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2OS2/c1-6-7(15)2-3-8-11(6)16-13(20-8)17-12(18)9-4-5-10(14)19-9/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCINGSYIMQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)



![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)

![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)
